molecular formula C20H18FN3O3S B2611198 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 449786-32-7

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2611198
CAS No.: 449786-32-7
M. Wt: 399.44
InChI Key: FLJOFXRFQOXOBL-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives for Anti-Inflammatory Activity: Novel derivatives of related compounds have been synthesized and evaluated for anti-inflammatory activity. For instance, a study by Sunder & Maleraju (2013) focused on creating compounds with significant anti-inflammatory properties.

Coordination Complexes and Antioxidant Activity

  • Development of Coordination Complexes: Coordination complexes using pyrazole-acetamide derivatives have been synthesized and analyzed for antioxidant activity. Chkirate et al. (2019) explored the synthesis and characterization of such complexes, revealing significant antioxidant properties (Chkirate et al., 2019).

Anticancer Research

  • Anti-Lung Cancer Activity: Research has been conducted on fluoro-substituted compounds for their potential anti-lung cancer activity. A study by Hammam et al. (2005) highlights the synthesis of compounds showing anticancer activity at low concentrations compared to a reference drug (Hammam et al., 2005).

Kinase Inhibitory and Anticancer Activities

  • Src Kinase Inhibition and Anticancer Effects: N-benzyl substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This was explored in a study by Fallah-Tafti et al. (2011), which identified compounds with significant cell proliferation inhibition (Fallah-Tafti et al., 2011).

Radioligand Imaging and Neuroinflammation

  • Development of Radioligands for PET Imaging: The synthesis of radioligands related to pyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein with positron emission tomography (PET) has been a significant area of research. Dollé et al. (2008) detailed the process for creating such radioligands, offering insights into neuroinflammatory processes (Dollé et al., 2008).

Antipsychotic Agent Development

  • Synthesis of Potential Antipsychotic Agents: Research has been conducted on the development of compounds with an antipsychotic-like profile in behavioral animal tests. Wise et al. (1987) investigated compounds that reduced spontaneous locomotion in mice without causing ataxia, offering a novel approach to antipsychotic drug development (Wise et al., 1987).

Neuroinflammation PET Imaging

  • Investigation of Ligands for Neuroinflammation PET Imaging: The development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) has been a key focus area. Damont et al. (2015) synthesized fluoroalkyl- and fluoroalkynyl- analogues for in vitro and in vivo evaluation, revealing their potential in neuroinflammation PET imaging (Damont et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-13-4-2-3-5-18(13)24-20(16-11-28(26,27)12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJOFXRFQOXOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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